

Introduction: Targeting the cGMP Pathway with Precision

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Compound of Interest

Compound Name: (2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride

Cat. No.: B131102

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In the landscape of contemporary drug discovery, the modulation of cyclic nucleotide signaling pathways continues to be a focal point for therapeutic intervention across a spectrum of diseases. Among these, the cyclic guanosine monophosphate (cGMP) pathway plays a pivotal role in regulating diverse physiological processes, including synaptic plasticity, inflammation, and vascular tone. Phosphodiesterase 9A (PDE9A) is a key enzyme that specifically hydrolyzes cGMP, thereby acting as a crucial negative regulator of this signaling cascade.

This technical guide provides a comprehensive overview of PF-04447943, a potent and highly selective inhibitor of PDE9A. While the initial inquiry referenced CAS number 635309-62-5, which is associated with **(2,3-Dihydrobenzofuran-5-yl)methanamine hydrochloride**, a chemical intermediate, the pharmacologically active compound of interest for researchers in drug development is PF-04447943. This document will delve into the physicochemical properties, mechanism of action, therapeutic potential, and preclinical data of PF-04447943, offering valuable insights for scientists and drug development professionals.

Physicochemical Properties of PF-04447943

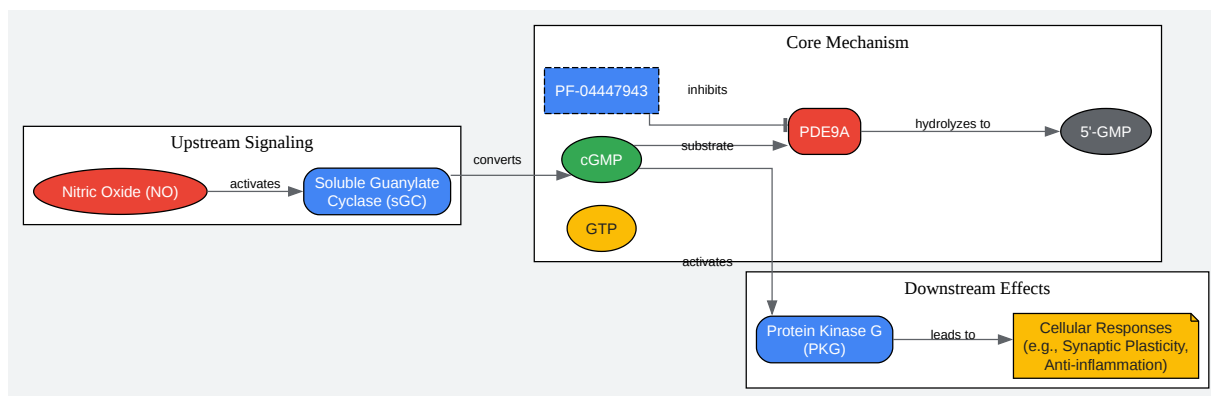
PF-04447943 is a pyrazolo[3,4-d]pyrimidin-4-one derivative with favorable drug-like properties, including brain permeability.^[1] Its key physicochemical characteristics are summarized in the table below.

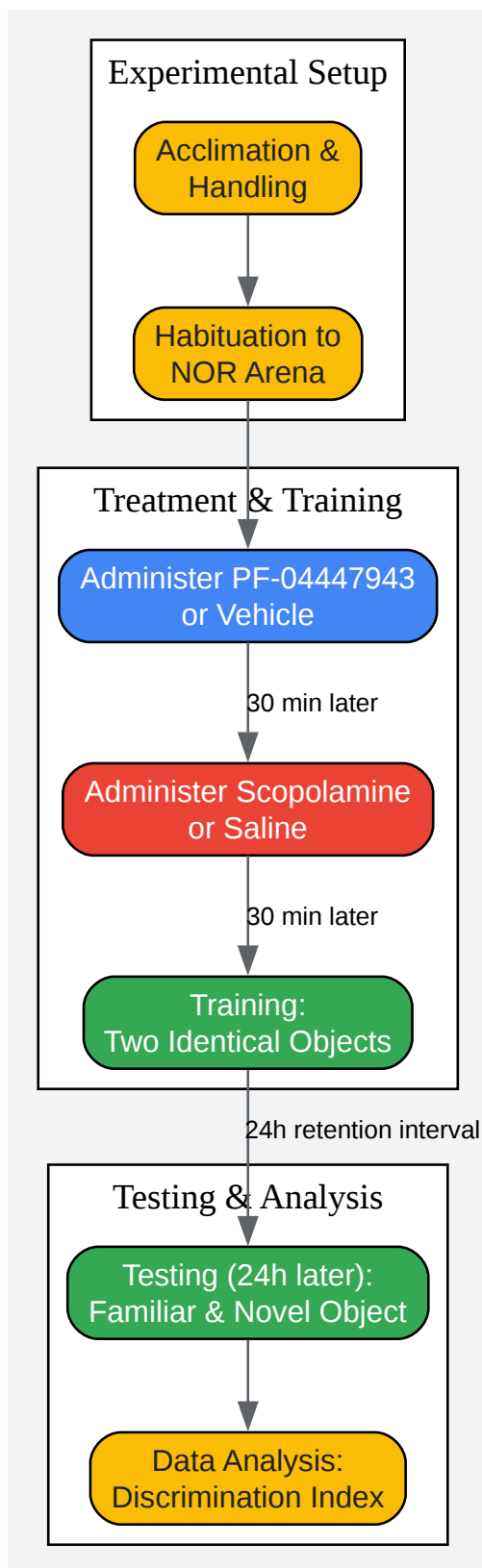
Property	Value	Source(s)
IUPAC Name	6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one	[2][3]
CAS Number	1082744-20-4 (primary), 443292-41-9 (related)	[1][3][4]
Molecular Formula	C ₂₀ H ₂₅ N ₇ O ₂	[1]
Molecular Weight	395.46 g/mol	[1][4]
Appearance	Off-white solid	[3]
Solubility	Soluble in DMSO	[3][4]
Storage	-20°C, protect from light	[3]

Mechanism of Action: Enhancing cGMP Signaling

PF-04447943 exerts its pharmacological effects through the potent and selective inhibition of PDE9A.[5] This enzyme is responsible for the specific degradation of cGMP. By inhibiting PDE9A, PF-04447943 leads to an elevation of intracellular cGMP levels in various tissues, including the brain.[1][2] This enhancement of cGMP signaling has profound effects on downstream cellular processes.

The selectivity of PF-04447943 is a critical aspect of its therapeutic potential. It displays high selectivity for PDE9A over other phosphodiesterase families, minimizing off-target effects.[1][4] For instance, the IC₅₀ value for PDE9A is reported to be as low as 8.3 nM, while for PDE1C it is 1394 nM.[2]





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Caption: Workflow for a Novel Object Recognition (NOR) experiment.

Conclusion

PF-04447943 is a well-characterized, potent, and selective PDE9A inhibitor with significant therapeutic potential across a range of disorders, including cognitive impairments, sickle cell disease, and inflammatory conditions. Its ability to specifically target the cGMP signaling pathway provides a precise mechanism for therapeutic intervention. The extensive preclinical data, coupled with favorable pharmacokinetic properties and tolerability in clinical trials, underscore the importance of PF-04447943 as a valuable tool for researchers and a promising candidate for further drug development.

References

- Zhang, L., et al. (2021). PDE9 Inhibitor PF-04447943 Attenuates DSS-Induced Colitis by Suppressing Oxidative Stress, Inflammation, and Regulating T-Cell Polarization. *Frontiers in Immunology*, 12, 739670. [[Link](#)]

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